molecular formula C48H78O20 B2717211 Asiaticoside B CAS No. 125265-68-1

Asiaticoside B

Cat. No.: B2717211
CAS No.: 125265-68-1
M. Wt: 975.1 g/mol
InChI Key: NNWMHSNRRWMMBI-UHFFFAOYSA-N
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Scientific Research Applications

Asiaticoside B has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Terminoloside, also known as Asiaticoside B, is a pentacyclic triterpenoid glycoside It is known that similar compounds, such as asiaticoside and madecassoside, have a wide range of pharmacological properties

Mode of Action

It is known that similar compounds, such as asiaticoside and madecassoside, interact with their targets to exert neuroprotective, cardioprotective, hepatoprotective, wound healing, anti-inflammatory, anti-oxidant, anti-allergic, anti-depressant, anxiolytic, antifibrotic, antibacterial, anti-arthritic, anti-tumour and immunomodulatory activities . The exact interaction of Terminoloside with its targets and the resulting changes require further investigation.

Biochemical Pathways

It is known that similar compounds, such as asiaticoside and madecassoside, affect neurological diseases possibly through the mitogen-activated protein kinase (mapk) signaling pathway, phosphotidylinositol 3 kinase/protein kinase b/mammalian target of rapamycin (pi3k/akt/mtor) signaling pathway, and nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kb) signaling pathway . The exact pathways affected by Terminoloside and their downstream effects require further investigation.

Pharmacokinetics

These properties are crucial for understanding the bioavailability of Terminoloside

Result of Action

It is known that similar compounds, such as asiaticoside and madecassoside, exhibit anti-inflammatory, anti-oxidative stress, anti-apoptotic effects, and improvement in mitochondrial function . The exact molecular and cellular effects of Terminoloside’s action require further investigation.

Action Environment

It is known that gene-environment interactions can have a significant impact on human health

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Asiaticoside B typically involves extraction from Centella asiatica. The process includes:

    Extraction: The plant material is crushed and subjected to reflux extraction using an ethanol solution with a pH of 9-11 and a volume concentration of 50-95%.

    Purification: The concentrated solution is passed through a macroporous resin column, washed with water, and eluted with ethanol.

    Decolorization and Final Purification: The extract is diluted with water, decolorized using aluminum oxide, filtered, and passed through an anion exchange resin column.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification steps but on a larger scale. The process is designed to ensure high purity, low pollution, and efficient decolorization, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Asiaticoside B undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Comparison with Similar Compounds

Asiaticoside B is often compared with other triterpenoid saponins such as:

Uniqueness: this compound is unique due to its specific molecular structure, which contributes to its distinct pharmacological profile. Its ability to modulate multiple signaling pathways and its wide range of therapeutic applications make it a valuable compound in both research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Terminoloside involves the conversion of the starting material, oleuropein, into the final product through a series of chemical reactions.", "Starting Materials": [ "Oleuropein", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Methanesulfonic acid", "Methanol" ], "Reaction": [ "Oleuropein is dissolved in methanol and hydrochloric acid is added to the solution.", "The mixture is heated under reflux for several hours to hydrolyze oleuropein into glucose and elenolic acid.", "The resulting solution is neutralized with sodium hydroxide and extracted with ethyl acetate.", "The organic layer is dried and concentrated to obtain elenolic acid.", "Elenolic acid is reacted with acetic anhydride and pyridine to form the acetylated derivative.", "The acetylated derivative is then treated with methanesulfonic acid to remove the acetyl group and form the aglycone.", "The aglycone is then glycosylated with glucose using methanol as a solvent and a catalyst to form Terminoloside." ] }

CAS No.

125265-68-1

Molecular Formula

C48H78O20

Molecular Weight

975.1 g/mol

IUPAC Name

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C48H78O20/c1-20-28(53)30(55)33(58)40(64-20)67-36-25(17-49)65-39(35(60)32(36)57)63-18-26-29(54)31(56)34(59)41(66-26)68-42(62)48-12-10-43(2,3)14-22(48)21-8-9-27-44(4)15-24(52)38(61)45(5,19-50)37(44)23(51)16-47(27,7)46(21,6)11-13-48/h8,20,22-41,49-61H,9-19H2,1-7H3

InChI Key

NNWMHSNRRWMMBI-UHFFFAOYSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@@]45CC[C@@]6(C(=CC[C@H]7[C@]6(C[C@H]([C@@H]8[C@@]7(C[C@H]([C@@H]([C@@]8(C)CO)O)O)C)O)C)[C@@H]4CC(CC5)(C)C)C)O)O)O)CO)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CC(C(C(C8C(CC7(C6(CC5)C)C)O)(C)CO)O)O)C)(C)C)O)O)O)CO)O)O)O

solubility

not available

Origin of Product

United States

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